![molecular formula C13H11FN4O B195940 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 951624-49-0](/img/structure/B195940.png)

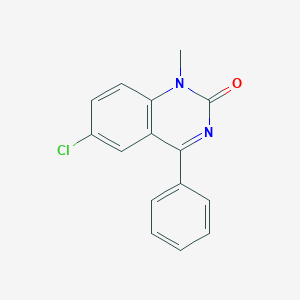

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

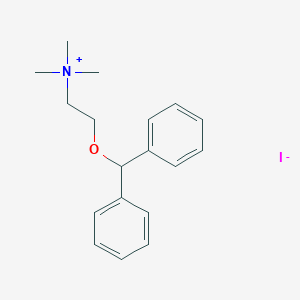

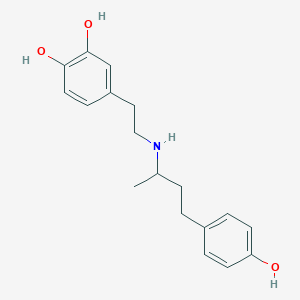

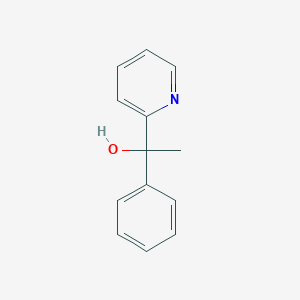

This compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .

Molecular Structure Analysis

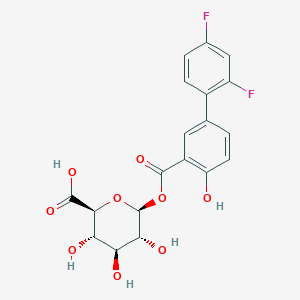

The molecular formula of the compound is C13H7D4FN4O . The InChI key is GEBXVBUWZIPSFP-NCCCBSRGSA-N .Physical And Chemical Properties Analysis

The compound is slightly soluble in methanol . Its molecular weight is 262.28 .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Pathways

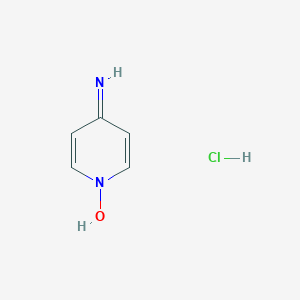

The compound is synthesized from 1-aryl-5-amino-4-cyanoformimidoyl imidazoles, reacting with acyl and sulfonyl acetonitriles under mild conditions to form imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones. This process involves a key intermediate, which cyclizes to imidazo[4,5-b]pyridine-5-one in the presence of DBU (Zaki & Proença, 2007).

Reactions with Acetylacetone and Ethyl Acetoacetate

1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones react with acetylacetone and ethyl acetoacetate, leading to compounds that undergo intramolecular cyclization to form various derivatives, indicating the compound’s versatility in chemical synthesis (Smolyar & Lomov, 2009).

Biological and Pharmacological Applications

Antiviral Properties

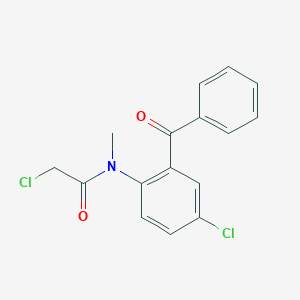

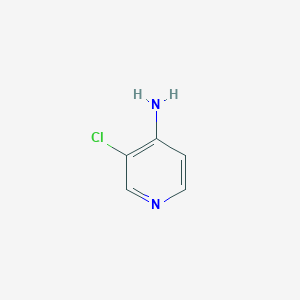

The compound, specifically its derivative substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, has shown selective activity against the hepatitis C virus in a subgenomic replicon system, indicating its potential use in antiviral research (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).

Inhibitors for p38 MAP Kinase

Derivatives of this compound have been tested as inhibitors for p38 MAP kinase and TNF-α release. These tests, using various synthetic routes, identified potent inhibitors with IC50 values in the low nanomolar range, suggesting significant applications in kinase inhibition research (Koch, Bäuerlein, Jank, & Laufer, 2008).

特性

IUPAC Name |

5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBXVBUWZIPSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588702 |

Source

|

| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

CAS RN |

951624-49-0 |

Source

|

| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。